HT-2 Toxin-13C22

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

HT-2 Toxin-13C22 is a type A trichothecene mycotoxin and an active, deacetylated metabolite of the trichothecene mycotoxin T-2 toxin . It is often used as an internal standard for the quantification of HT-2 toxin by gas chromatography or liquid chromatography-mass spectrometry . This compound is known for its inhibitory effects on protein synthesis and cell proliferation in plants .

Méthodes De Préparation

HT-2 Toxin-13C22 can be synthesized using fully 13C isotope-labeled analogues of T-2 toxin and HT-2 toxin . The preparation involves the use of N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) containing 1% trimethylchlorosilane as a silylating reagent . This method eliminates the need for water-quenching and reextraction steps due to the relatively low boiling point of MSTFA, which allows it to be used as a solvent for splitless injection gas chromatography . Industrial production methods typically involve the use of acetonitrile as a solvent .

Analyse Des Réactions Chimiques

HT-2 Toxin-13C22 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acetonitrile and MSTFA . Major products formed from these reactions include glycosylated and hydroxylated forms of the toxins, hydrolysis products, and conjugates with acetic acid, malic acid, malonic acid, and ferulic acid .

Applications De Recherche Scientifique

HT-2 Toxin-13C22 is widely used in scientific research for the quantification of HT-2 toxin in various samples . It is used in studies related to the metabolism of fusarium mycotoxins in plants . Additionally, it is used to study the cytotoxic effects of trichothecene mycotoxins on human cell lines . This compound has applications in the fields of chemistry, biology, medicine, and industry, particularly in the analysis of food and agricultural products for mycotoxin contamination .

Mécanisme D'action

HT-2 Toxin-13C22 exerts its effects by inhibiting protein synthesis and cell proliferation . It induces oxidative stress, DNA damage, and autophagy in cells . The molecular targets and pathways involved include the inhibition of ribosomal function, leading to the disruption of protein synthesis . This compound also affects the viability of various cancer cell lines and human umbilical vein endothelial cells .

Comparaison Avec Des Composés Similaires

HT-2 Toxin-13C22 is similar to other trichothecene mycotoxins such as T-2 toxin, deoxynivalenol, and zearalenone . this compound is unique due to its fully 13C isotope-labeled structure, which makes it particularly useful as an internal standard for analytical purposes . Other similar compounds include fumonisin B1 and fumonisin B2, which are also used in the analysis of mycotoxins in food and agricultural products .

Activité Biologique

HT-2 toxin, a type A trichothecene mycotoxin produced by the fungi Fusarium, has significant biological activity that impacts both animal and human health. The compound HT-2 Toxin-13C22 is a stable isotopically labeled variant used primarily for analytical purposes, including quantification in food and feed matrices. This article reviews the biological activity of HT-2 toxin, focusing on its toxicological effects, metabolic pathways, and implications for health.

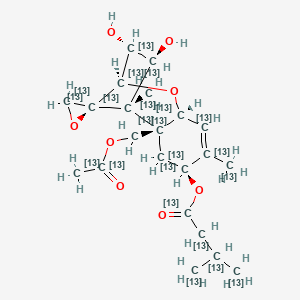

Chemical Structure and Properties

HT-2 toxin (CAS Number: 1486469-92-4) is characterized by its complex molecular structure, which includes multiple functional groups contributing to its biological activity. The labeled version, this compound, is utilized in studies for tracking metabolic processes due to the incorporation of carbon-13 isotopes.

Metabolism and Biotransformation

HT-2 toxin undergoes extensive metabolism in various species. The primary metabolic pathway involves rapid deacetylation of T-2 toxin to form HT-2 toxin. This process has been observed in several animal species, including rodents and pigs, with metabolites such as neosolaniol and T2-triol being formed through hydrolysis and oxidation reactions .

Key Metabolites Identified

| Metabolite | Description |

|---|---|

| 3′-hydroxy-HT2 | An oxidized form of HT-2 toxin |

| De-epoxy-HT2 | A detoxified derivative |

| HT2-malonyl-glucoside | A conjugated metabolite found in wheat |

A study employing liquid chromatography–high resolution mass spectrometry identified several biotransformation products in wheat, highlighting the complexity of HT-2 metabolism in plants .

Toxicological Effects

HT-2 toxin exhibits a range of toxic effects that can be classified into acute and chronic categories. The primary toxicological effects observed include:

Acute Effects:

- Hematotoxicity: Notable reductions in white and red blood cell counts have been documented, indicating immunotoxic potential .

- Gastrointestinal Damage: Oral exposure can lead to lesions in the gastrointestinal tract, resulting in symptoms such as vomiting and diarrhea .

Chronic Effects:

- Immunosuppression: Long-term exposure has been linked to increased susceptibility to infections and reduced immune response .

- Reproductive Impacts: In poultry, exposure to HT-2 has resulted in decreased egg production and poor hatchability .

Case Studies

Several case studies illustrate the impact of HT-2 toxin on animal health:

- Poultry Production: A report indicated a 22% reduction in egg production among hens exposed to contaminated feed. Additional symptoms included increased egg breakage and oral lesions .

- Swine Health: In a three-week dietary study involving pigs, a low observed effect level (LOEL) was established at 0.029 mg/kg body weight per day due to changes in blood cell counts .

Regulatory Aspects

The European Food Safety Authority (EFSA) has established a tolerable daily intake (TDI) for the sum of T-2 and HT-2 toxins at 0.1 µg/kg body weight based on available animal studies . Regulatory frameworks aim to limit exposure through monitoring programs for food safety.

Propriétés

Formule moléculaire |

C22H32O8 |

|---|---|

Poids moléculaire |

446.32 g/mol |

Nom IUPAC |

[(1'S,2S,2'R,4'S,7'R,9'R,10'R,11'S)-2'-(acetyloxy(113C)methyl)-10',11'-dihydroxy-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-yl] 3-(113C)methyl(1,2,3,4-13C4)butanoate |

InChI |

InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19+,20+,21+,22-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1 |

Clé InChI |

PNKLMTPXERFKEN-YSKZOFMMSA-N |

SMILES isomérique |

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13CH2][13C@@H]1O[13C](=O)[13CH2][13CH]([13CH3])[13CH3])([13C@]3([13C@@H]([13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)O)[13CH3])[13CH2]O[13C](=O)[13CH3] |

SMILES canonique |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.